molecular formula C16H26N2O B7929707 (S)-2-(2-((Benzyl(ethyl)amino)methyl)pyrrolidin-1-yl)ethanol

(S)-2-(2-((Benzyl(ethyl)amino)methyl)pyrrolidin-1-yl)ethanol

Cat. No.: B7929707
M. Wt: 262.39 g/mol
InChI Key: NOEBHQIMRBNKGG-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(2-((Benzyl(ethyl)amino)methyl)pyrrolidin-1-yl)ethanol is a chiral compound that features a pyrrolidine ring substituted with a benzyl(ethyl)amino group and an ethanol moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-((Benzyl(ethyl)amino)methyl)pyrrolidin-1-yl)ethanol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Introduction of the Benzyl(ethyl)amino Group: This step involves the alkylation of the pyrrolidine ring with benzyl chloride and ethylamine under basic conditions.

    Attachment of the Ethanol Moiety:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-((Benzyl(ethyl)amino)methyl)pyrrolidin-1-yl)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The benzyl(ethyl)amino group can be reduced to form a primary amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the ethanol moiety or the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of benzyl(ethyl)aminoacetaldehyde or benzyl(ethyl)aminoacetic acid.

    Reduction: Formation of (S)-2-(2-(ethylamino)methyl)pyrrolidin-1-yl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-(2-((Benzyl(ethyl)amino)methyl)pyrrolidin-1-yl)ethanol would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(2-((Benzyl(ethyl)amino)methyl)pyrrolidin-1-yl)ethanol: The enantiomer of the compound, which may have different biological activities.

    N-Benzylpyrrolidine: A simpler analog without the ethanol moiety.

    2-(2-(Benzylamino)methyl)pyrrolidine: A related compound with a different substitution pattern.

Uniqueness

(S)-2-(2-((Benzyl(ethyl)amino)methyl)pyrrolidin-1-yl)ethanol is unique due to its specific chiral configuration and substitution pattern, which can confer distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

2-[(2S)-2-[[benzyl(ethyl)amino]methyl]pyrrolidin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-2-17(13-15-7-4-3-5-8-15)14-16-9-6-10-18(16)11-12-19/h3-5,7-8,16,19H,2,6,9-14H2,1H3/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEBHQIMRBNKGG-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN1CCO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C[C@@H]1CCCN1CCO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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